5-Hydroxy Rosiglitazone-d4 5-Hydroxy Rosiglitazone-d4 A labelled impurity of Rosiglitazone. Rosiglitazone is an anti-diabetic drug in the thiazolidinedione class of drugs.
Brand Name: Vulcanchem
CAS No.: 1246817-46-8
VCID: VC0196695
InChI: InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24)/i8D2,9D2
SMILES: CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O
Molecular Formula: C18H15N3O4SD4
Molecular Weight: 377.46

5-Hydroxy Rosiglitazone-d4

CAS No.: 1246817-46-8

Cat. No.: VC0196695

Molecular Formula: C18H15N3O4SD4

Molecular Weight: 377.46

Purity: > 95%

* For research use only. Not for human or veterinary use.

5-Hydroxy Rosiglitazone-d4 - 1246817-46-8

CAS No. 1246817-46-8
Molecular Formula C18H15N3O4SD4
Molecular Weight 377.46
IUPAC Name 5-[[4-[1,1,2,2-tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24)/i8D2,9D2
SMILES CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O
Appearance Pale Yellow Solid
Melting Point 65-70°C

Chemical Identity and Structure

5-Hydroxy Rosiglitazone-d4 is characterized by specific chemical identifiers that distinguish it from related compounds. Its structure builds upon the thiazolidinedione framework with deuterium labeling, creating a valuable research tool.

Basic Identifiers

The compound is uniquely identified through several standardized parameters, as shown in Table 1.

Table 1: Chemical Identifiers of 5-Hydroxy Rosiglitazone-d4

ParameterValue
CAS Number1246817-46-8
Molecular FormulaC18H15N3O4SD4
Molecular Weight377.46 g/mol
IUPAC Name5-[[4-[1,1,2,2-tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
PubChem CID71749334

The compound's CAS number (1246817-46-8) serves as its primary registry identifier in chemical databases worldwide . The molecular formula indicates the presence of four deuterium atoms (D4) replacing hydrogen atoms in the original rosiglitazone structure, while maintaining the core carbon framework, nitrogen atoms, oxygen atoms, and sulfur atom.

Structure Representation

The structural representation of 5-Hydroxy Rosiglitazone-d4 reveals the position of the deuterium atoms and the hydroxyl group that distinguishes it from the parent compound. The molecule contains a central thiazolidinedione ring connected to a phenyl group, which links to a deuterated ethoxy chain that terminates with a hydroxypyridinyl group .

The compound can be represented through several chemical notation systems:

  • SMILES Notation: [2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)N(C)C3=NC=C(C=C3)O

  • InChI: InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24)/i8D2,9D2

The structure incorporates four deuterium atoms specifically located in the ethoxy linker region, which connects the phenyl group to the methylamino moiety . This strategic deuterium placement allows for precise tracking in metabolic studies.

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-Hydroxy Rosiglitazone-d4 is essential for its proper handling, storage, and application in research settings.

Physical Properties

The compound presents specific physical characteristics that influence its behavior in various experimental conditions, as detailed in Table 2.

Table 2: Physical Properties of 5-Hydroxy Rosiglitazone-d4

PropertyValue
AppearancePale Yellow Solid
Melting Point65-70°C
Exact Mass377.13473425 Da
State at Room TemperatureSolid
ColorPale Yellow

5-Hydroxy Rosiglitazone-d4 appears as a pale yellow solid with a melting point range of 65-70°C. This relatively low melting point suggests moderate intermolecular forces within the crystal structure. The exact mass of 377.13473425 Da reflects the precise atomic composition, including the four deuterium atoms that increase the molecular weight compared to non-deuterated analogs .

Chemical Properties

The chemical behavior of 5-Hydroxy Rosiglitazone-d4 is influenced by its functional groups and molecular structure, as summarized in Table 3.

Table 3: Chemical Properties of 5-Hydroxy Rosiglitazone-d4

PropertyValue
XLogP3-AA2.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count7
Rotatable Bond Count7
Purity (Commercial)>95%

The compound has a calculated XLogP3-AA value of 2.8, indicating moderate lipophilicity . This property influences its distribution in biological systems and its ability to cross cell membranes. The presence of two hydrogen bond donors and seven acceptors contributes to its potential interactions with biological macromolecules, particularly proteins involved in drug metabolism .

The seven rotatable bonds provide the molecule with conformational flexibility, which may influence its binding to target proteins and receptors . Commercial preparations of 5-Hydroxy Rosiglitazone-d4 typically achieve a purity exceeding 95%, which is sufficient for most analytical and research applications.

Applications in Research

5-Hydroxy Rosiglitazone-d4 plays a crucial role in pharmaceutical research, particularly in studies focused on drug metabolism and pharmacokinetics.

Reference Standard for Analytical Methods

As a reference standard, 5-Hydroxy Rosiglitazone-d4 serves several important functions in analytical chemistry and pharmaceutical testing. The compound's deuterium labeling provides distinct mass spectrometric properties while maintaining chemical behavior nearly identical to the non-deuterated metabolite.

This isotopic labeling enables researchers to develop and validate highly sensitive analytical methods for detecting and quantifying rosiglitazone and its metabolites in biological samples. The four deuterium atoms create a mass shift that allows clear differentiation between the standard and endogenous compounds during mass spectrometric analysis .

Metabolism Studies

5-Hydroxy Rosiglitazone-d4 is particularly valuable in metabolism studies aimed at understanding how rosiglitazone is processed in the body. The original drug, rosiglitazone, belongs to the thiazolidinedione class used in treating type 2 diabetes by activating peroxisome proliferator-activated receptors (PPARs) to improve insulin sensitivity.

Researchers use 5-Hydroxy Rosiglitazone-d4 to:

  • Track metabolic pathways of rosiglitazone

  • Identify and quantify metabolic products

  • Evaluate enzyme kinetics in metabolic transformations

  • Assess potential drug-drug interactions affecting rosiglitazone metabolism

The 5-hydroxy position represents a key site of metabolism for rosiglitazone, making this deuterated analog particularly useful for studying this specific metabolic pathway.

Relationship to Rosiglitazone and Metabolic Pathways

Understanding the relationship between 5-Hydroxy Rosiglitazone-d4 and its parent compound provides insight into the metabolism of this important antidiabetic medication.

Rosiglitazone Background

Rosiglitazone is a thiazolidinedione antidiabetic agent used in the management of type 2 diabetes mellitus. It functions as an insulin sensitizer by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which enhances insulin responsiveness in target tissues such as adipose tissue, skeletal muscle, and the liver.

The pharmacokinetic properties of rosiglitazone have been studied extensively, including its interactions with other medications such as montelukast . These studies often require sensitive analytical methods that can distinguish between the parent drug and its various metabolites.

Metabolic Transformation

The 5-hydroxy metabolite of rosiglitazone represents one of the major products of Phase I metabolism. The hydroxylation occurs on the pyridine ring of the molecule, creating a more polar compound that can undergo further conjugation reactions in Phase II metabolism.

5-Hydroxy Rosiglitazone-d4 mimics this naturally occurring metabolite but contains four deuterium atoms in the ethoxy linker region. This strategic labeling preserves the chemical behavior while providing a distinct mass spectrometric signature, making it ideal for tracking metabolic pathways without interfering with normal enzymatic processes .

Significance in Drug Development

The study of drug metabolites like 5-hydroxy rosiglitazone has gained importance in drug development for several reasons:

  • Metabolites may contribute to the therapeutic effect of the parent drug

  • Some metabolites might be responsible for adverse effects

  • Understanding metabolic pathways helps predict potential drug-drug interactions

  • Regulatory agencies increasingly require thorough characterization of drug metabolites

The availability of deuterated standards like 5-Hydroxy Rosiglitazone-d4 facilitates these investigations by providing reliable reference materials for quantitative analysis.

SupplierLocation
CLEARSYNTH LABS LTD.Hyderabad, India
Pharmaffiliates Analytics and Synthetics P. LtdHaryana, India
Career Henan Chemica CoChina
Toronto Research ChemicalsCanada
J & K SCIENTIFIC LTD.China
TLC PharmaChem Inc.Canada

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